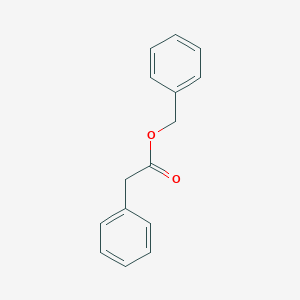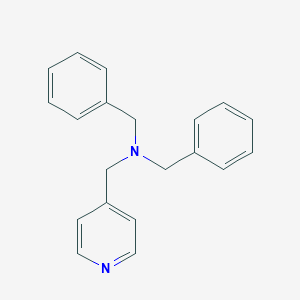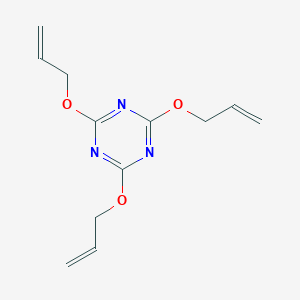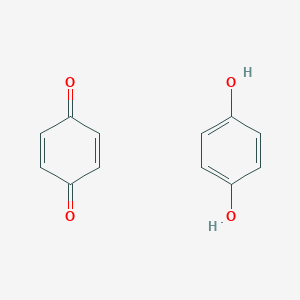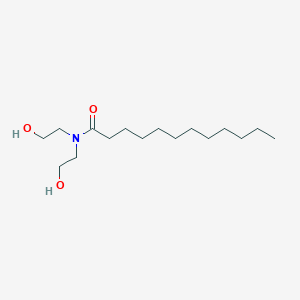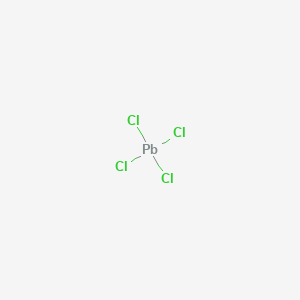
Lead tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead Tetrachloride: An Overview Lead tetrachloride is a chemical compound that is commonly used in scientific research. It is a yellowish-brown crystalline powder that is soluble in water and other organic solvents. This compound is known for its high toxicity and has been used in various applications, including as a catalyst in organic reactions, as a reagent in analytical chemistry, and as a source of lead in the synthesis of other lead compounds. Synthesis Method Lead tetrachloride can be synthesized through various methods, including the reaction of lead with chlorine gas, the reaction of lead oxide with hydrochloric acid, and the reaction of lead acetate with hydrochloric acid. The most common method involves the reaction of lead with excess chlorine gas in a closed system, which results in the formation of lead tetrachloride. Scientific Research Application Lead tetrachloride has been widely used in scientific research due to its ability to form stable complexes with various ligands. It has been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation and the chlorination of aromatic compounds. It has also been used as a reagent in analytical chemistry for the determination of various metals, including lead, copper, and iron. Mechanism of Action The mechanism of action of lead tetrachloride is not fully understood. However, it is believed that it reacts with various functional groups in organic molecules, such as carboxylic acids and alcohols, to form stable complexes. It also reacts with various metals to form metal complexes, which can be used as catalysts in organic reactions. Biochemical and Physiological Effects Lead tetrachloride is highly toxic and can cause severe damage to the liver and kidneys. It can also cause damage to the nervous system and lead to neurological disorders. Exposure to lead tetrachloride can also cause anemia, gastrointestinal problems, and reproductive problems. Advantages and Limitations for Lab Experiments The main advantage of lead tetrachloride in lab experiments is its ability to form stable complexes with various ligands. This makes it a useful reagent in analytical chemistry and a catalyst in organic reactions. However, its high toxicity and potential health hazards limit its use in lab experiments. Future Directions There are several future directions for the use of lead tetrachloride in scientific research. One potential application is in the synthesis of new lead compounds for use in organic reactions and as catalysts. Another potential application is in the development of new analytical methods for the determination of various metals. Additionally, further research is needed to fully understand the mechanism of action of lead tetrachloride and its potential health hazards.
属性
CAS 编号 |
13463-30-4 |
|---|---|
产品名称 |
Lead tetrachloride |
分子式 |
PbCl4 Cl4P |
分子量 |
349 g/mol |
IUPAC 名称 |
tetrachloroplumbane |
InChI |
InChI=1S/4ClH.Pb/h4*1H;/q;;;;+4/p-4 |
InChI 键 |
PJYXVICYYHGLSW-UHFFFAOYSA-J |
SMILES |
Cl[Pb](Cl)(Cl)Cl |
规范 SMILES |
Cl[Pb](Cl)(Cl)Cl |
其他 CAS 编号 |
13463-30-4 |
同义词 |
lead tetrachloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



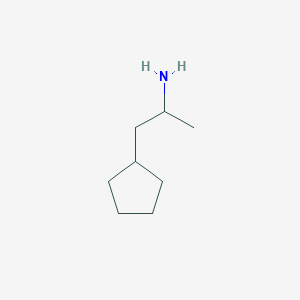
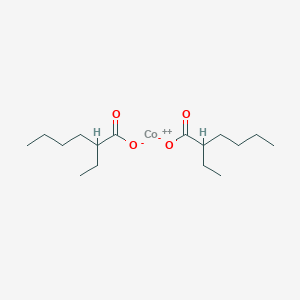
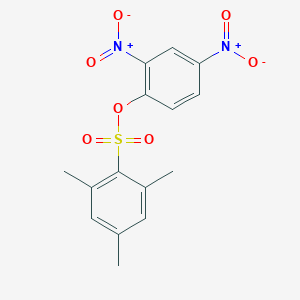

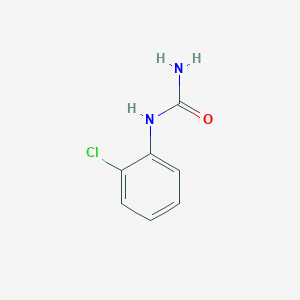
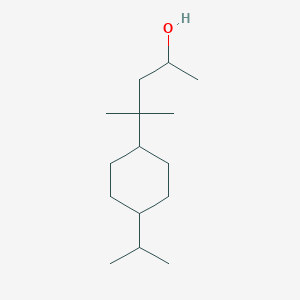

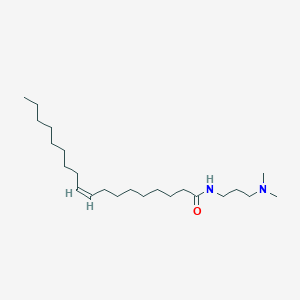
![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)
